Welcome to the BenchChem Online Store!
molecular formula C6H14O2S2 B8282172 Neopentyl methanethiosulfonate

Neopentyl methanethiosulfonate

Cat. No. B8282172
M. Wt: 182.3 g/mol
InChI Key: LNFVHMTXOBLRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06277617B1

Procedure details

The reaction mixture of neopentyl iodide (3.054 g, 0.0154 mol), sodium methanethiosulfonate (2.272 g, 0.0170 mol) and dry DMF (4 mL) was heated at 90° C. for 90 hr. The reaction flask was wrapped with aluminum foil to avoid direct sunlight to the reaction mixture, since the iodide was sensitive to sunlight. At the end of the heating, the reaction mixture was red-brown in color. At room temperature, water (15 mL) was added and the mixture was extracted with ether (3×30 mL). The combined ether extracts were washed twice with brine, dried, concentrated and the residue was subjected to column chromatography on silica gel with EtOAc-hexanes (1:2) to afford a colorless oil which slowly solidified (1.2395 g, 44%). The product was recrystallized from 95% EtOH. mp: 28.5-29.0° C.; IR (CH2Cl2 cast): 3021 (m), 2956 (m), 2868 (m), 1467 (m), 1433 (m), 1321 (st), 1310 (st), 1125 (st), 951 (m), 757 (m) and 724 cm−1 (m); 1H NMR (200 MHz, CDCl3): δ 3.32 (s, 3H, CH3SO2S), 3.13 (s, 2H, SCH2C), 1.05 (s, 9H, CMe3); 13C NMR (50 MHz, CDCl3): δ 50.23, 50.09, 32.14, 28.79, MS (El): 182 (M+), 57 (base peak, CMe3+).
Quantity
3.054 g
Type
reactant
Reaction Step One
Name
sodium methanethiosulfonate
Quantity
2.272 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](I)[C:2]([CH3:5])([CH3:4])[CH3:3].[CH3:7][S:8](=[S:11])([O-:10])=[O:9].[Na+].[Al].[I-]>O.CN(C=O)C>[CH3:7][S:8](=[S:11])([O:10][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3.054 g
Type
reactant
Smiles
C(C(C)(C)C)I
Name
sodium methanethiosulfonate
Quantity
2.272 g
Type
reactant
Smiles
CS(=O)([O-])=S.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed twice with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil which
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 95% EtOH

Outcomes

Product
Name
Type
Smiles
CS(=O)(OCC(C)(C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.